
2,2,3,3,4,4-Hexamethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexamethylpentane is a highly branched alkane with the molecular formula C11H24. It is a derivative of pentane, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is often studied for its thermodynamic and chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4,4-hexamethyl-2-pentene. This reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes distillation and purification steps to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4-Hexamethylpentane primarily undergoes substitution reactions due to its saturated nature. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: This compound can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Combustion: Like other alkanes, it can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Major Products Formed:
Halogenated Derivatives: When reacted with halogens, products such as 2,2,3,3,4,4-hexamethylpentyl chloride or bromide can be formed.
Combustion Products: The major products of combustion are carbon dioxide and water.
Scientific Research Applications
2,2,3,3,4,4-Hexamethylpentane is used in various scientific research applications due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Thermodynamics: Researchers use it to investigate the thermodynamic properties of highly branched hydrocarbons.
Material Science: It is studied for its potential use in the development of new materials with specific structural characteristics.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexamethylpentane is primarily related to its physical properties rather than biochemical interactions. Its highly branched structure affects its boiling point, melting point, and solubility. These properties make it useful in various industrial applications where specific physical characteristics are required .
Comparison with Similar Compounds
- 2,2,3,3,4-Pentamethylpentane
- 2,2,3,3,4,4-Hexamethylhexane
Comparison: 2,2,3,3,4,4-Hexamethylpentane is unique due to its specific branching pattern, which significantly influences its physical properties. Compared to similar compounds like 2,2,3,3,4-Pentamethylpentane, it has a higher degree of branching, leading to lower boiling and melting points. This makes it particularly useful in applications requiring low-viscosity fluids .
Properties
CAS No. |
60302-27-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexamethylpentane |
InChI |
InChI=1S/C11H24/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
InChI Key |
JKJQSSSRSKPVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)
![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
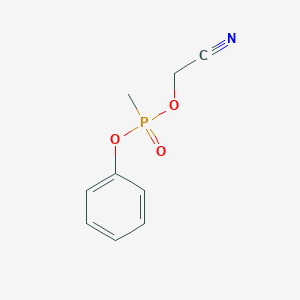
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)
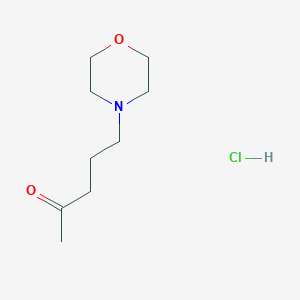
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
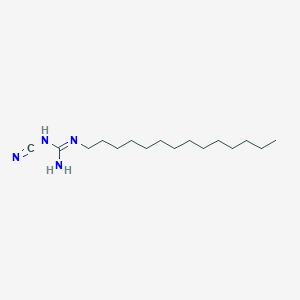
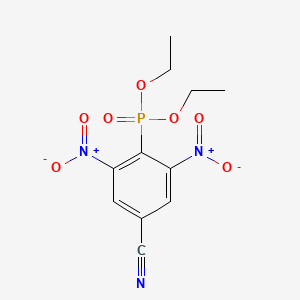

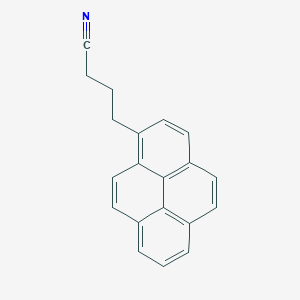
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)
